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Compound of Interest

Compound Name: 2-Methylisoborneol

Cat. No.: B165400 Get Quote

2-Methylisoborneol (MIB) is a naturally occurring organic compound with a distinct earthy or

musty taste and odor.[1][2] It is a primary cause of taste and odor complaints in drinking water

worldwide.[1][2] The human sensory system is exceptionally sensitive to 2-MIB, with detection

thresholds at the nanogram per liter (ng/L) or parts per trillion (ppt) level. These thresholds can

be influenced by factors such as water temperature and the presence of other substances like

chlorine.[3]

The following table summarizes the reported taste and odor threshold concentrations for 2-MIB

in water from various studies. It is important to note that variations in methodology, panelist

sensitivity, and water matrix can contribute to the range of reported values.

Parameter
Threshold

Concentration (ng/L)
Methodology Reference/Notes

Odor Threshold
0.002 - 0.02 µg/L (2 -

20 ng/L)
Not Specified

Odor Threshold 5-10 Not Specified

Taste and Odor

Threshold
4–20 ngL−1 Not Specified

Olfactory Threshold in

Fish
0.30 - 0.59 µg/kg

Flavor Profile Analysis

(FPA)

Odor Complaint Level <10 ng/L Not Specified
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Experimental Protocols for Sensory Analysis
The determination of taste and odor thresholds for compounds like 2-MIB relies on

standardized sensory analysis methods. The two primary methods employed are the Threshold

Odor Number (TON) test and Flavor Profile Analysis (FPA).

Threshold Odor Number (TON) Test
The TON test is a semi-quantitative method used to determine the extent to which a water

sample must be diluted with odor-free water for the odor to be just detectable. The standard

method for this test is outlined in Standard Methods for the Examination of Water and

Wastewater, 2150 B.

Methodology:

Sample Preparation: A sample of the water to be tested is collected in a clean, odor-free

glass container.

Panel Selection: A panel of trained sensory analysts is assembled.

Dilution Series: A series of dilutions of the sample water is prepared using odor-free water.

The dilutions are typically geometric, for example, 1:1, 1:2, 1:4, 1:8, and so on.

Presentation: The diluted samples, along with a blank of odor-free water, are presented to

the panelists in identical, odor-free glass flasks, heated to a specific temperature (often 40-

60°C) to enhance the volatility of the odorants.

Evaluation: Each panelist sniffs the headspace of each flask, starting with the most dilute

sample, and identifies the flask in which an odor is first detected.

Calculation: The TON is calculated as the ratio of the total volume of the diluted sample to

the volume of the original sample in that dilution. For example, if the odor is first detected in

a dilution containing 50 mL of the original sample in a total volume of 200 mL, the TON is

200/50 = 4.

Flavor Profile Analysis (FPA)
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Flavor Profile Analysis is a descriptive sensory analysis method that provides more detailed

information than the TON test. It identifies the specific taste and odor characteristics of a

sample and quantifies their intensities. The standard method is detailed in Standard Methods

for the Examination of Water and Wastewater, 2170.

Methodology:

Panel Training: A small panel of 4-6 individuals is extensively trained to recognize and scale

the intensity of a wide range of tastes and odors relevant to drinking water. This involves the

use of chemical reference standards at various concentrations to establish a common

language and intensity scale among panelists.

Sample Preparation and Presentation: Water samples are presented to the panelists at a

standardized temperature, typically 25°C for taste and 45°C for odor. Samples are served in

clean, covered, odor-free glass or plastic containers.

Individual Evaluation: Each panelist independently evaluates the sample, first for odor

(orthonasal perception) and then for taste and flavor (retronasal perception). They record the

identifiable taste and odor descriptors (e.g., earthy, musty, chlorinous) and assign an

intensity rating to each on a predefined scale (e.g., a 7-point or 12-point scale).

Group Discussion and Consensus: After individual evaluations, the panel leader facilitates a

discussion among the panelists to reach a consensus on the descriptive terms and their

intensities for the sample. This collaborative approach helps to refine the analysis and

ensure consistency.

Data Analysis: The final flavor profile consists of the agreed-upon descriptors and their

average intensity ratings.

Signaling Pathways for 2-Methylisoborneol
Perception
The perception of 2-MIB's characteristic "earthy" flavor is a complex process involving both the

olfactory (smell) and, to a lesser extent, the gustatory (taste) systems. The primary mode of

perception is through the sense of smell, particularly retronasal olfaction, where volatile
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compounds from the mouth travel to the olfactory receptors in the nasal cavity during

exhalation.

Olfactory Signaling Pathway
Recent research has identified a specific human olfactory receptor that is responsive to 2-MIB.

Receptor: The human olfactory receptor OR3A4 has been shown to be activated by 2-MIB.

Mechanism: When 2-MIB molecules, inhaled either directly through the nose (orthonasal) or

from the mouth during eating or drinking (retronasal), bind to the OR3A4 receptors on the

cilia of olfactory sensory neurons in the nasal epithelium, it triggers a signaling cascade. This

cascade involves the activation of a G-protein (Gαolf), which in turn activates adenylyl

cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP

opens cyclic nucleotide-gated ion channels, causing a depolarization of the neuron and the

generation of an action potential. This signal is then transmitted to the olfactory bulb in the

brain and subsequently to higher cortical areas for processing and perception of the "earthy"

odor.

Taste Perception
Currently, there is no scientific evidence to suggest that 2-MIB directly activates any of the five

basic taste receptors (sweet, sour, salty, bitter, umami). The sensation of "taste" associated

with 2-MIB is largely attributed to retronasal olfaction. The volatile 2-MIB molecules are

released in the mouth and travel to the olfactory epithelium via the nasopharynx, where they

are detected by the olfactory receptors, creating the perception of an "earthy" flavor.

Visualizations
The following diagrams illustrate the experimental workflow for Flavor Profile Analysis and the

signaling pathway for 2-MIB odor perception.
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Caption: Workflow for Flavor Profile Analysis (FPA).

Perception

2-MIB Molecule OR3A4 ReceptorBinds to Olfactory
Sensory Neuron

Activates Olfactory Bulb

Signal
Transmission Brain Cortex

Signal
Processing Perception of

'Earthy' Odor

Click to download full resolution via product page

Caption: Olfactory signaling pathway for 2-MIB perception.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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